molecular formula C11H18O B13269497 1-(But-3-en-2-yl)cyclohexane-1-carbaldehyde

1-(But-3-en-2-yl)cyclohexane-1-carbaldehyde

Cat. No.: B13269497
M. Wt: 166.26 g/mol
InChI Key: FAFVIDGBYZFRCK-UHFFFAOYSA-N
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Description

1-(But-3-en-2-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₈O. It is a cyclohexane derivative with an aldehyde functional group and a butenyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-(But-3-en-2-yl)cyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with but-3-en-2-ylmagnesium bromide (Grignard reagent) followed by oxidation of the resulting alcohol to the aldehyde. Industrial production methods may involve similar steps but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(But-3-en-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butenyl group can undergo electrophilic addition reactions, such as hydrohalogenation or hydration, to form different substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields.

Scientific Research Applications

1-(But-3-en-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological pathways.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its aldehyde functionality and pleasant odor.

Mechanism of Action

The mechanism by which 1-(But-3-en-2-yl)cyclohexane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. Additionally, the compound can participate in nucleophilic addition reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

1-(But-3-en-2-yl)cyclohexane-1-carbaldehyde can be compared to other cyclohexane derivatives with aldehyde groups, such as cyclohexanecarbaldehyde and 1-(but-2-en-1-yl)cyclohexane-1-carbaldehyde. While these compounds share similar structural features, this compound is unique due to the position and nature of its butenyl substituent, which influences its reactivity and applications.

Similar Compounds

  • Cyclohexanecarbaldehyde
  • 1-(But-2-en-1-yl)cyclohexane-1-carbaldehyde
  • 1-(But-3-en-1-yl)cyclohexane-1-carbaldehyde

These compounds have similar core structures but differ in the position and type of substituents, leading to variations in their chemical behavior and uses.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-but-3-en-2-ylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-3-10(2)11(9-12)7-5-4-6-8-11/h3,9-10H,1,4-8H2,2H3

InChI Key

FAFVIDGBYZFRCK-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1(CCCCC1)C=O

Origin of Product

United States

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